The synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one can be achieved through several methods, the most notable being the reaction of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile with isobutylmagnesium bromide. This process typically involves the following steps:
This synthetic route emphasizes the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity .
The molecular structure of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one can be described using various structural representations:
CC(C)CC(=O)C1(CCC1)c2ccc(Cl)cc2
InChI=1S/C15H19ClO/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11H,3,8-10H2,1-2H3
The compound features a cyclobutane ring connected to a chlorophenyl group and a ketone group at the end of a branched carbon chain. The presence of chlorine in the phenyl ring likely influences its biological activity and solubility properties .
As an impurity related to sibutramine, 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one may participate in various chemical reactions typical for ketones and aromatic compounds:
These reactions are significant for understanding its reactivity profile in both synthetic applications and potential metabolic pathways .
The physical and chemical properties of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one are crucial for its application in pharmaceuticals:
These properties influence its handling, storage, and potential applications in research and development settings .
The primary application of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one lies within pharmaceutical research as an impurity reference standard for quality control in the production of sibutramine. It serves as a marker for detecting impurities during synthesis and formulation processes.
Additionally, its potential biological activity makes it a subject of interest in pharmacological studies aimed at understanding the effects of sibutramine-related compounds on weight management and metabolic disorders .
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4